molecular formula C8H6F3NO2 B11894926 (E)-2-(trifluoromethoxy)benzaldehyde oxime

(E)-2-(trifluoromethoxy)benzaldehyde oxime

Cat. No.: B11894926
M. Wt: 205.13 g/mol
InChI Key: ZMULZVILNURIQY-XGICHPGQSA-N
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Description

(E)-2-(trifluoromethoxy)benzaldehyde oxime is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzaldehyde oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(trifluoromethoxy)benzaldehyde oxime typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(trifluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

(E)-2-(trifluoromethoxy)benzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethoxy)benzaldehyde: Lacks the oxime group but shares the trifluoromethoxy substitution.

    Benzaldehyde oxime: Lacks the trifluoromethoxy group but contains the oxime functionality.

    3-(trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in a different position.

Uniqueness

(E)-2-(trifluoromethoxy)benzaldehyde oxime is unique due to the combination of the trifluoromethoxy group and the oxime functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(NZ)-N-[[2-(trifluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5-

InChI Key

ZMULZVILNURIQY-XGICHPGQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC(F)(F)F

Origin of Product

United States

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